molecular formula C15H30N2O2 B6156431 tert-butyl 4-(3-amino-3-methylbutyl)piperidine-1-carboxylate CAS No. 1782270-48-7

tert-butyl 4-(3-amino-3-methylbutyl)piperidine-1-carboxylate

Cat. No. B6156431
CAS RN: 1782270-48-7
M. Wt: 270.4
InChI Key:
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Description

Tert-butyl 4-(3-amino-3-methylbutyl)piperidine-1-carboxylate (TBMPC) is a synthetic compound derived from the piperidine family of alkaloids. It is a powerful inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine in the nervous system. TBMPC has been studied extensively in laboratory settings as a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.

Mechanism of Action

Tert-butyl 4-(3-amino-3-methylbutyl)piperidine-1-carboxylate acts as an inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine in the nervous system. By inhibiting AChE, tert-butyl 4-(3-amino-3-methylbutyl)piperidine-1-carboxylate increases the levels of acetylcholine in the brain, which is thought to be beneficial for neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.
Biochemical and Physiological Effects
tert-butyl 4-(3-amino-3-methylbutyl)piperidine-1-carboxylate has been shown to increase the levels of acetylcholine in the brain, which is thought to be beneficial for neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. Additionally, tert-butyl 4-(3-amino-3-methylbutyl)piperidine-1-carboxylate has been studied as a potential treatment for depression, anxiety, and other mood disorders.

Advantages and Limitations for Lab Experiments

The main advantage of using tert-butyl 4-(3-amino-3-methylbutyl)piperidine-1-carboxylate in laboratory experiments is its ability to inhibit the enzyme acetylcholinesterase (AChE), which increases the levels of acetylcholine in the brain. This makes it an ideal compound for studying the effects of acetylcholine in the brain. However, tert-butyl 4-(3-amino-3-methylbutyl)piperidine-1-carboxylate is not approved for human use and has not been tested in humans, so its safety and effectiveness in humans is unknown.

Future Directions

In the future, more research is needed to determine the safety and effectiveness of tert-butyl 4-(3-amino-3-methylbutyl)piperidine-1-carboxylate in humans. Additionally, further research is needed to better understand the mechanisms of action of tert-butyl 4-(3-amino-3-methylbutyl)piperidine-1-carboxylate and its effects on the brain. Additionally, further research is needed to explore the potential use of tert-butyl 4-(3-amino-3-methylbutyl)piperidine-1-carboxylate in combination with other drugs or therapies for the treatment of neurological disorders. Finally, research is needed to investigate the potential use of tert-butyl 4-(3-amino-3-methylbutyl)piperidine-1-carboxylate in other applications, such as the treatment of mood disorders and other psychiatric conditions.

Synthesis Methods

Tert-butyl 4-(3-amino-3-methylbutyl)piperidine-1-carboxylate can be synthesized using a two-step process. The first step involves the reaction of 4-chloro-3-methylbutylpiperidine-1-carboxylic acid with tert-butyl bromide in the presence of sodium hydroxide to form tert-butyl 4-chloro-3-methylbutylpiperidine-1-carboxylate. The second step involves the reaction of the tert-butyl 4-chloro-3-methylbutylpiperidine-1-carboxylate with 3-amino-3-methylbutyl amine in the presence of sodium hydroxide to form tert-butyl 4-(3-amino-3-methylbutyl)piperidine-1-carboxylate.

Scientific Research Applications

Tert-butyl 4-(3-amino-3-methylbutyl)piperidine-1-carboxylate has been studied extensively in laboratory settings as a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. In animal models, tert-butyl 4-(3-amino-3-methylbutyl)piperidine-1-carboxylate has been shown to increase the levels of acetylcholine in the brain, which is thought to be beneficial for these diseases. Additionally, tert-butyl 4-(3-amino-3-methylbutyl)piperidine-1-carboxylate has been studied as a potential treatment for depression, anxiety, and other mood disorders.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-(3-amino-3-methylbutyl)piperidine-1-carboxylate involves the reaction of tert-butyl 4-piperidone-1-carboxylate with 3-amino-3-methylbutylamine.", "Starting Materials": [ "tert-butyl 4-piperidone-1-carboxylate", "3-amino-3-methylbutylamine", "diethyl ether", "sodium hydroxide", "hydrochloric acid", "magnesium sulfate", "sodium sulfate", "anhydrous sodium sulfate", "sodium bicarbonate", "brine", "ethyl acetate" ], "Reaction": [ "Dissolve tert-butyl 4-piperidone-1-carboxylate in diethyl ether.", "Add sodium hydroxide to the solution and stir for 30 minutes.", "Add 3-amino-3-methylbutylamine to the solution and stir for 24 hours.", "Acidify the solution with hydrochloric acid.", "Extract the product with ethyl acetate.", "Wash the organic layer with water, sodium bicarbonate, brine, and water.", "Dry the organic layer with magnesium sulfate and sodium sulfate.", "Filter the organic layer and evaporate the solvent.", "Purify the product by column chromatography using ethyl acetate as the eluent.", "Dry the product with anhydrous sodium sulfate." ] }

CAS RN

1782270-48-7

Product Name

tert-butyl 4-(3-amino-3-methylbutyl)piperidine-1-carboxylate

Molecular Formula

C15H30N2O2

Molecular Weight

270.4

Purity

95

Origin of Product

United States

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